molecular formula C20H20O4 B030758 Erythbidin A CAS No. 210050-83-2

Erythbidin A

Cat. No. B030758
M. Wt: 324.4 g/mol
InChI Key: FWNBCUTXAPZFIT-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erythbidin A, a novel compound isolated from the wood of Erythrina x bidwillii, has attracted scientific interest due to its unique structure and potential applications. This compound, along with known isoflavans such as phaseollinisoflavan and pterocarpan sandwicensin, contributes to the diverse phytochemical profile of the Erythrina species. Erythbidin A is characterized by a distinct dimethylpyrene substitution at the 2′,3′-position, distinguishing it from other isoflavans and highlighting its chemical significance (Tanaka et al., 1998).

Synthesis Analysis

The synthesis of Erythbidin A and its analogs has not been directly detailed in the available literature through the search. However, the synthesis of complex organic molecules often involves multi-step reactions, including the formation of key intermediates, functional group transformations, and chiral center generation. For compounds similar to Erythbidin A, methodologies such as oxidative phenol dearomatization mediated by hypervalent iodine reagents could be relevant, as demonstrated in the synthesis of the erythrina alkaloid erysotramidine, which also employs a novel route to a key indolinone moiety (L'homme et al., 2014).

Molecular Structure Analysis

The molecular structure of Erythbidin A, featuring a dimethylpyrene substitution, suggests a complex architecture with significant implications for its chemical behavior and interactions. The structure is a testament to the compound's biosynthesis pathway, potentially involving unique enzyme-mediated processes that result in the distinct spiro[2H-indole-2,5'(4'H)-thiazol]-3-one structure found in related compounds like erucalexin (Pedras et al., 2006).

Scientific Research Applications

  • Antibacterial Activity : Erythbidin E, a compound related to Erythbidin A, showed potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) (Tanaka et al., 2007).

  • Phytoestrogens and Neurological Health : Phytoestrogens, which Erythbidin A may be classified under, have been studied for their potential in sustaining neurological health and preventing Alzheimer's disease (Du et al., 2006).

  • Cardiovascular Disease Treatment : The use of medicinal herbs, which might include compounds like Erythbidin A, has shown promise in treating cardiovascular diseases by improving conditions such as dyslipidemia, atherosclerosis, and hypertension (Chávez-Castillo et al., 2020).

  • Neuroprotection : Similar to other phytoestrogens, Erythbidin A could potentially exert neuroprotective effects at the plasma membrane. However, it's unclear if it can sustain neuron mitochondrial viability or induce cellular correlates of memory (Zhao et al., 2002).

properties

IUPAC Name

8-[(3R)-7-hydroxy-3,4-dihydro-2H-chromen-3-yl]-2,2-dimethylchromen-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-20(2)8-7-16-17(22)6-5-15(19(16)24-20)13-9-12-3-4-14(21)10-18(12)23-11-13/h3-8,10,13,21-22H,9,11H2,1-2H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNBCUTXAPZFIT-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(C=CC(=C2O1)C3CC4=C(C=C(C=C4)O)OC3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C=CC2=C(C=CC(=C2O1)[C@H]3CC4=C(C=C(C=C4)O)OC3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Erythbidin A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erythbidin A
Reactant of Route 2
Reactant of Route 2
Erythbidin A
Reactant of Route 3
Erythbidin A
Reactant of Route 4
Erythbidin A
Reactant of Route 5
Erythbidin A
Reactant of Route 6
Erythbidin A

Citations

For This Compound
10
Citations
S El-Masry, HM Hammoda, HH Zaatout… - Natural Product …, 2010 - researchgate.net
… The above discussion enables the identification of 5 as erythbidin A, previously isolated from E. x bidwillii (Tanaka et al., 1998). The absolute configuration at C-3 was determined from …
Number of citations: 14 www.researchgate.net
H Tanaka, M Sudo, T Kawamura, M Sato… - Planta …, 2010 - thieme-connect.com
… (6.25–12.5 µg/mL), followed by eryvariestyrene (4), phaseollidin isoflavan (10), glabrocoumarone A (12) (12.5 µg/mL), eryvarin L (11) (25 µg/mL), (±)-glyasperin F (5), and erythbidin A (9…
Number of citations: 21 www.thieme-connect.com
NT Son, AI Elshamy - Combinatorial Chemistry & High …, 2021 - ingentaconnect.com
Background: Genus Erythrina belongs to family Fabaceae, which is widely distributed in tropical and subtropical areas. It has been used in both traditional herbal medicines and …
Number of citations: 14 www.ingentaconnect.com
H Tanaka, T Tanaka, A Hosoya, Y Kitade, H Etoh - Phytochemistry, 1998 - Elsevier
… new isoflavan, erythbidin A, was isolated from the wood of Erythrina x … Erythbidin A has a dimethylpyrene … structure elucidation of a new isoflavan, named erythbidin A (l), along with three …
Number of citations: 18 www.sciencedirect.com
H Tanaka, T Tanaka, H Etoh - Phytochemistry, 1998 - Elsevier
… isoflavan, erythbidin A, from the wood of Erythrina group (6 5.94 and 5.98), three aliphatic protons in the A ring (6 1.95, 2.60 and 3.72), two aliphatic protons …
Number of citations: 20 www.sciencedirect.com
AI Foudah, MS Abdel-Kader - Flavonoids-From Biosynthesis to …, 2017 - intechopen.com
… The enantiomer (3 S ) (+) 2′- O -methylphaseollidinisoflavan ( 15 ) was isolated from Erythrina caffra along with the (3 R ) (−) erythbidin A ( 16 ). The configuration was assigned based …
Number of citations: 10 www.intechopen.com
MM Hussain - Bangladesh Pharmaceutical Journal, 2020 - researchgate.net
Erythrina is a significant source of phytoconstituents. The aim of this review is to solicitude of classification, synthesis, and phytochemicals with biological activities of Erythrina. In our …
Number of citations: 6 www.researchgate.net
NC Veitch - Natural product reports, 2007 - pubs.rsc.org
Covering: 1997–2004. Previous review: Nat. Prod. Rep., 1998, 15, 241 Isoflavonoids are found predominantly in subfamily Papilionoideae of the Leguminosae. This review describes …
Number of citations: 250 pubs.rsc.org
NJ Sadgrove, TB Oliveira, GP Khumalo, SF van Vuuren… - Antibiotics, 2020 - mdpi.com
Prenylated (iso)flavonoids, -flavans and pterocarpans from taxa in Erythrina are repeatedly flagged as potent antimicrobial compounds. In the current study, bark from E. lysistemon was …
Number of citations: 21 www.mdpi.com
C Chepklrui - 2012 - erepository.uonbi.ac.ke
The acetone extract of the root bark of Etythrina burttii showed in vitro antiplasmodial activity against the chloroquine sensitive (D6) and chloroquine resistant (W2) strains of …
Number of citations: 2 erepository.uonbi.ac.ke

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.